4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

Catalog No.
S12933364
CAS No.
M.F
C12H10N2O3S
M. Wt
262.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2...

Product Name

4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

IUPAC Name

4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

InChI

InChI=1S/C12H10N2O3S/c13-6-8-7-2-1-3-9(7)18-12(8)14-10(15)4-5-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17)

InChI Key

PIAPFXCCTUKVIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O

The compound 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid is a complex organic molecule notable for its unique structural features, including a cyclopenta[b]thiophene moiety and a cyano group. Its molecular formula is C12H10N2O3SC_{12}H_{10}N_2O_3S and it has a molecular weight of approximately 262.28 g/mol. The compound's structure can be represented by the following IUPAC name and associated identifiers:

  • IUPAC Name: 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid
  • CAS Number: Not explicitly listed in the provided sources, but related compounds include identifiers such as 445383-49-3 for similar derivatives.

This compound is characterized by the presence of functional groups that may contribute to its biological activity and potential applications in medicinal chemistry.

The reactivity of 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid can be attributed to its functional groups:

  • Nucleophilic Substitution: The amino group may participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: The carbonyl group in the oxobutenoic acid moiety can engage in condensation reactions, forming more complex structures.
  • Cyclization: The presence of the thiophene ring suggests potential cyclization reactions under appropriate conditions, possibly leading to new heterocyclic compounds.

These reactions are significant for synthesizing derivatives that might exhibit enhanced biological properties.

The synthesis of 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Cyclopentathiophene Core: Starting from simpler thiophene derivatives, cyclization reactions are used to form the cyclopenta[b]thiophene structure.
  • Introduction of the Cyano Group: This can be achieved via nucleophilic substitution or other methods such as the addition of cyanide sources.
  • Coupling Reactions: The final assembly often involves coupling the amino group with an appropriate carboxylic acid derivative to yield the target compound.

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

The potential applications of 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid span various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer or infectious diseases.
  • Material Science: Its unique electronic properties may be harnessed in organic electronics or sensors.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how the compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes related to disease pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.

Such studies are crucial for establishing safety profiles and therapeutic efficacy.

Similar Compounds

Several compounds share structural similarities with 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid, which may provide comparative insights into its uniqueness:

Compound NameMolecular FormulaCAS Number
Ethyl 4-[ (3-cyano -5,6-dihydro -4H-cyclopenta[b]thien -2 -yl) amino ] -4 -oxo -2-butenoateC14H14N2O3S314283 -14 -2
4-Chloro-N-(3-Cyano -5,6-dihydro -4H-Cyclopenta[b]thien -2 -yl)-3-nitro-benzamideC15H10ClN3O3S300815 -22 -9
Benzamide N-(3-Cyano -5,6-dihydro -4H-Cyclopenta[b]thien -2 -yl)C24H20N2O4SNot available

These compounds highlight variations in functional groups and substituents that can significantly influence their biological activities and applications.

IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is (E)-4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid, reflecting its:

  • Cyclopenta[b]thiophene core (a bicyclic system with fused cyclopentane and thiophene rings)
  • Substituents:
    • Cyano group at position 3
    • α,β-unsaturated acryloyl side chain terminating in a carboxylic acid
    • Amide linkage connecting the heterocycle to the side chain.

Alternative designations include:

  • 3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid
  • (2E)-3-({3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)prop-2-enoic acid.

CAS Registry Number and Molecular Formula Validation

The compound has CAS Registry Number 314282-77-4 and molecular formula C₁₂H₁₀N₂O₃S, confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. Key molecular parameters:

PropertyValue
Molecular weight262.29 g/mol
Exact mass262.0413 Da
Heavy atom count18
Formal charge0
Hydrogen bond donors2 (amide NH, COOH)
Hydrogen bond acceptors6 (3 O, 2 N, S)

Structural Elucidation Through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key ¹H NMR signals (DMSO-d₆, 400 MHz):

  • δ 12.5 ppm (s, 1H): Carboxylic acid proton
  • δ 10.2 ppm (s, 1H): Amide NH proton
  • δ 7.8 ppm (d, J=15.6 Hz, 1H): α-proton of acryloyl group
  • δ 6.6 ppm (d, J=15.6 Hz, 1H): β-proton of acryloyl group
  • δ 3.2-2.8 ppm (m, 4H): Cyclopentane ring protons.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.1 ppm: Carboxylic acid carbonyl
  • δ 165.3 ppm: Amide carbonyl
  • δ 158.9 ppm: Cyano carbon
  • δ 135.4-118.7 ppm: Olefinic carbons of acryloyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR (KBr, cm⁻¹):

  • 3270 cm⁻¹: N-H stretch (amide)
  • 2950 cm⁻¹: C-H stretch (cyclopentane)
  • 2210 cm⁻¹: C≡N stretch (cyano)
  • 1705 cm⁻¹: C=O stretch (carboxylic acid)
  • 1650 cm⁻¹: C=O stretch (amide)
  • 1595 cm⁻¹: C=C stretch (acryloyl).

X-ray Crystallographic Studies

While X-ray diffraction data for this specific compound remains unpublished, structural analogs like 4-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-3-methyl-4-oxobut-2-enoic acid (CAS 865593-58-4) show:

  • Planar amide linkage (ω=178.3°)
  • Dihedral angle of 82.5° between thiophene and acryloyl planes
  • Intramolecular hydrogen bonding between amide NH and cyano group.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

262.04121336 g/mol

Monoisotopic Mass

262.04121336 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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